Methyl 3-(3,5-dichlorophenyl)-3-oxopropanoate
Description
Properties
IUPAC Name |
methyl 3-(3,5-dichlorophenyl)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O3/c1-15-10(14)5-9(13)6-2-7(11)4-8(12)3-6/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BETPUTPVCQPHBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)C1=CC(=CC(=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20374210 | |
| Record name | methyl 3-(3,5-dichlorophenyl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
677326-68-0 | |
| Record name | Methyl 3,5-dichloro-β-oxobenzenepropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=677326-68-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | methyl 3-(3,5-dichlorophenyl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 677326-68-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Friedel-Crafts Acylation Approach
One classical method to prepare aryl-substituted oxopropanoates involves Friedel-Crafts acylation of the corresponding aromatic ring using acyl chlorides or anhydrides.
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- The 3,5-dichlorobenzene derivative is reacted with methyl chloro-3-oxopropanoate or a related acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) or boron trifluoride etherate (BF3·Et2O).
- The reaction is typically carried out under anhydrous conditions at low temperatures (0–5°C) to prevent side reactions and improve regioselectivity.
- After completion, the reaction mixture is quenched with water or dilute acid, and the product is isolated by extraction and purified by recrystallization or column chromatography.
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- High regioselectivity for substitution at the desired position.
- Good yields (typically 70–85%) under optimized conditions.
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- Sensitive to moisture and requires careful handling of corrosive reagents.
- Purification steps are critical to remove catalyst residues and side products.
Esterification of 3-(3,5-dichlorophenyl)-3-oxopropanoic Acid
An alternative method involves the esterification of the corresponding carboxylic acid precursor.
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- The 3-(3,5-dichlorophenyl)-3-oxopropanoic acid is reacted with methanol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
- The reaction is conducted under reflux conditions to drive the equilibrium towards ester formation.
- After completion, the reaction mixture is neutralized, and the ester product is extracted and purified.
| Parameter | Typical Value |
|---|---|
| Catalyst | Concentrated sulfuric acid |
| Solvent | Methanol |
| Temperature | Reflux (~65°C) |
| Reaction time | 4–8 hours |
| Yield | 75–90% |
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- Straightforward and scalable.
- Avoids use of corrosive acyl chlorides.
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- Requires pure acid precursor.
- Potential for side reactions such as dehydration under harsh acid conditions.
Halogenation and Subsequent Functionalization
In some synthetic schemes, the 3,5-dichlorophenyl group is introduced by halogenation of a phenyl precursor followed by functional group transformations.
- Starting from 3-oxopropanoate derivatives, electrophilic chlorination can be performed using reagents like N-chlorosuccinimide (NCS) under controlled conditions to selectively chlorinate the aromatic ring at the 3 and 5 positions.
- This is followed by purification and esterification steps as described above.
Reaction Optimization and Yield Data
| Method | Catalyst/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Friedel-Crafts acylation | AlCl3, 0–5°C, anhydrous | 70–85 | High regioselectivity |
| Acid-catalyzed esterification | H2SO4, reflux in methanol | 75–90 | Scalable, mild conditions |
| Halogenation + esterification | NCS chlorination, acid catalysis | 65–80 | Multi-step, requires control |
Analytical Characterization and Purity
- The products are typically characterized by Nuclear Magnetic Resonance (NMR) spectroscopy, confirming the presence of the 3,5-dichlorophenyl group and the methyl ester.
- High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are employed to confirm purity and molecular weight.
- Melting point determination and infrared (IR) spectroscopy provide additional confirmation of functional groups.
Summary of Research Findings
- The Friedel-Crafts acylation method remains a robust approach for introducing the 3,5-dichlorophenyl moiety with good yields and selectivity.
- Acid-catalyzed esterification of the corresponding acid precursor is a practical and scalable method, often preferred in industrial settings.
- Reaction conditions such as temperature, catalyst concentration, and reaction time critically influence the yield and purity of the final product.
- Purification techniques including recrystallization and chromatography are essential to obtain high-purity this compound suitable for further synthetic applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 3-(3,5-dichlorophenyl)-3-oxopropanoate can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: 3-(3,5-dichlorophenyl)-3-oxopropanoic acid.
Reduction: 3-(3,5-dichlorophenyl)-3-hydroxypropanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Chemistry: Methyl 3-(3,5-dichlorophenyl)-3-oxopropanoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme-catalyzed esterification and hydrolysis reactions. It is also employed in the development of enzyme inhibitors.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting specific enzymes or receptors. Its derivatives may exhibit biological activities such as anti-inflammatory or anticancer properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the formulation of coatings and adhesives.
Mechanism of Action
The mechanism of action of Methyl 3-(3,5-dichlorophenyl)-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active 3-(3,5-dichlorophenyl)-3-oxopropanoic acid, which then exerts its effects by binding to the target site. This interaction can modulate the activity of the target, leading to various biological responses.
Comparison with Similar Compounds
- Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate
- Methyl 3-(3,5-difluorophenyl)-3-oxopropanoate
- Methyl 3-(3,5-dibromophenyl)-3-oxopropanoate
Comparison: Methyl 3-(3,5-dichlorophenyl)-3-oxopropanoate is unique due to the presence of two chlorine atoms at the 3 and 5 positions of the phenyl ring. This substitution pattern can influence the compound’s reactivity and biological activity. Compared to its analogs with different halogen substitutions, it may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.
Biological Activity
Methyl 3-(3,5-dichlorophenyl)-3-oxopropanoate is an organic compound that has garnered attention in medicinal chemistry and biological research due to its potential therapeutic properties. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features:
- Molecular Formula : CHClO
- Molecular Weight : Approximately 247.08 g/mol
- Functional Groups : Ester and ketone groups with a dichlorophenyl moiety.
The compound's structure allows it to interact with various biological targets, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors. The ester group can undergo hydrolysis, releasing the active form of the compound that interacts with molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which could lead to significant physiological effects.
- Receptor Modulation : The dichlorophenyl group may interact with various receptors, influencing their activity and leading to anti-inflammatory and antimicrobial effects.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its mechanism involves disrupting microbial cell processes through enzyme inhibition.
Table 1: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 50 µg/mL | |
| Staphylococcus aureus | 25 µg/mL | |
| Candida albicans | 30 µg/mL |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).
Case Study: Anti-inflammatory Activity
In a controlled study on animal models, administration of this compound resulted in a significant reduction in paw edema compared to the control group. The reduction was measured using the plethysmometer method, indicating its potential as an anti-inflammatory agent.
Research Findings
Recent studies have focused on the synthesis and biological evaluation of derivatives of this compound. These derivatives have shown enhanced biological activities compared to the parent compound:
- Enhanced Anticancer Activity : Certain derivatives exhibited potent cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
Table 2: Cytotoxicity Data on Cancer Cell Lines
Q & A
Q. What are the standard synthetic routes for Methyl 3-(3,5-dichlorophenyl)-3-oxopropanoate, and how can reaction conditions be optimized?
The compound is typically synthesized via Claisen condensation between methyl acetoacetate and 3,5-dichlorobenzoyl chloride under basic conditions (e.g., sodium hydride or NaOEt). A modified approach involves esterification of 3-(3,5-dichlorophenyl)-3-oxopropanoic acid with methanol. Optimization can be achieved by adjusting stoichiometric ratios (1:1.2 for acyl chloride:ester), reaction temperature (0–5°C to minimize side reactions), and solvent polarity (THF or DMF for improved solubility). Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc 7:3) yields >85% purity .
Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- NMR : - and -NMR confirm the ester carbonyl (δ ~3.8 ppm for methoxy, δ ~170–175 ppm for carbonyl carbons) and aryl protons (δ ~7.5–8.0 ppm for dichlorophenyl).
- X-ray crystallography : Resolves spatial arrangement, with bond angles (C=O: 120–125°) and torsional strain in the β-ketoester moiety.
- Mass spectrometry : ESI-MS ([M+H] at m/z 248.1) validates molecular weight. Crystallographic data for analogs (e.g., methyl 3-(4-chlorophenyl) derivatives) show planar geometry at the keto group, critical for reactivity studies .
Advanced Research Questions
Q. How do structural modifications at the phenyl ring influence the compound’s reactivity and applications?
Substitution patterns on the aryl group significantly alter electronic and steric properties:
- Electron-withdrawing groups (e.g., -NO, -CF): Increase electrophilicity of the keto group, enhancing nucleophilic attack (e.g., in Michael additions).
- Halogen position : 3,5-Dichloro substitution improves thermal stability compared to 2,4-dichloro analogs due to reduced steric hindrance.
- Methoxy groups : Reduce reactivity in cyclization reactions but improve solubility for biological assays. Comparative studies with ethyl 3-(3-bromo-5-trifluoromethylphenyl)-3-oxopropanoate highlight trade-offs between reactivity and steric bulk .
Q. What strategies address low yields in Claisen condensations for β-ketoester synthesis?
Common challenges include keto-enol tautomerization and side-product formation. Mitigation strategies:
- Low-temperature kinetics : Slow addition of acyl chloride to prevent exothermic side reactions.
- Catalyst screening : Use of DMAP (4-dimethylaminopyridine) to accelerate acylation.
- In situ quenching : Addition of aqueous HCl to stabilize the β-ketoester intermediate. DOE (Design of Experiments) models optimize parameters like pH (8–9) and solvent polarity, improving yields from 60% to >90% .
Q. How can computational methods predict the compound’s reactivity in nucleophilic attacks or cycloadditions?
- DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to identify reactive sites. For example, the β-keto carbonyl (LUMO ≈ -1.5 eV) is more electrophilic than the ester carbonyl.
- Molecular docking : Predict binding affinities with biological targets (e.g., enzyme active sites) using AutoDock Vina.
- MD simulations : Assess stability in aqueous vs. lipid environments for drug-delivery applications. Studies on methyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate validate these approaches .
Q. What are the challenges in evaluating biological activity, and what in vitro models are suitable?
As an intermediate, its bioactivity is often inferred from downstream derivatives. Key considerations:
- Cytotoxicity screening : Use MTT assays on HepG2 cells (IC > 50 µM suggests low toxicity).
- Enzyme inhibition : Test against serine hydrolases or cytochrome P450 isoforms via fluorometric assays.
- Metabolic stability : Incubate with liver microsomes (human/rat) to assess half-life. Analogous compounds (e.g., ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate) show moderate antifungal activity (C. albicans MIC = 32 µg/mL) .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported spectroscopic data or synthetic yields?
- Batch variability : Trace impurities (e.g., residual solvents) affect NMR shifts. Use deuterated solvents and internal standards (TMS) for calibration.
- Stereochemical drift : Racemization during synthesis can alter bioactivity. Chiral HPLC (e.g., Chiralpak AD-H column) confirms enantiopurity.
- Reproducibility : Cross-validate methods with independent labs. For example, Claisen condensation yields vary (±10%) due to moisture sensitivity, necessitating inert-atmosphere protocols .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
